molecular formula C14H21ClFNO B1397350 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220019-05-5

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397350
CAS No.: 1220019-05-5
M. Wt: 273.77 g/mol
InChI Key: RUAXXINBQUZPBR-UHFFFAOYSA-N
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Description

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a fluorobenzyl group, and an ethoxy linkage

Preparation Methods

The synthesis of 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzyl chloride with ethylene glycol to form 2-(3-fluorobenzyl)oxyethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product, which is subsequently converted to its hydrochloride salt form.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the benzyl position, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride include other piperidine derivatives and fluorobenzyl-containing compounds. These similar compounds may share some chemical properties but differ in their specific applications and effectiveness. For example:

    2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride: Similar structure but with a different fluorine position, which may affect its binding properties and reactivity.

    3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride: Another isomer with potential differences in chemical behavior and applications.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXXINBQUZPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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